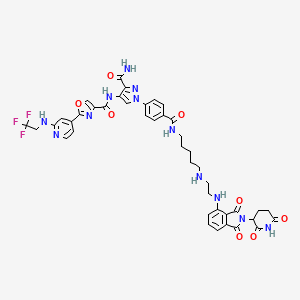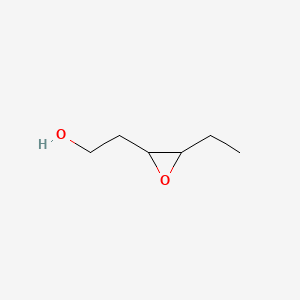
3,4-Epoxyhexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to pale yellow liquid with a density of 0.99 g/cm³ . This compound is soluble in many organic solvents such as alcohols, ethers, and ketones . It is used as an intermediate in organic synthesis for the production of various chemicals, including rubber processing aids, bactericides, dyes, and detergents .
Vorbereitungsmethoden
3,4-Epoxyhexanol can be synthesized through the reaction of 3,4-epoxyhexane with ethanol . This method involves the use of 3,4-epoxyhexane as a starting material, which reacts with ethanol under controlled conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
3,4-Epoxyhexanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
3,4-Epoxyhexanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: Research studies have explored its potential use in biological systems, particularly in the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of 3,4-Epoxyhexanol involves its interaction with various molecular targets and pathways. The epoxy group in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows this compound to modify proteins, nucleic acids, and other cellular components, potentially leading to changes in cellular function and activity.
Vergleich Mit ähnlichen Verbindungen
3,4-Epoxyhexanol can be compared with other similar compounds such as:
3,4-Epoxybutanol: Similar in structure but with a shorter carbon chain.
3,4-Epoxypentanol: Similar in structure but with a different carbon chain length.
3,4-Epoxyheptanol: Similar in structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the epoxy group, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
67663-02-9 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
2-(3-ethyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C6H12O2/c1-2-5-6(8-5)3-4-7/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
STHLKDCSDYFCCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(O1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


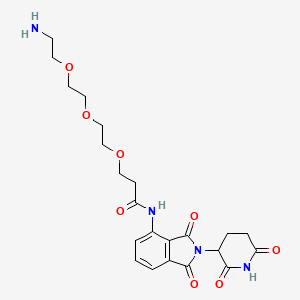

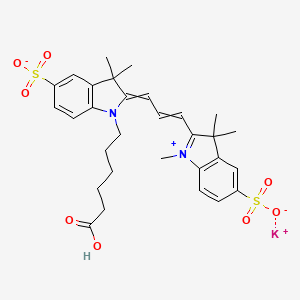
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)

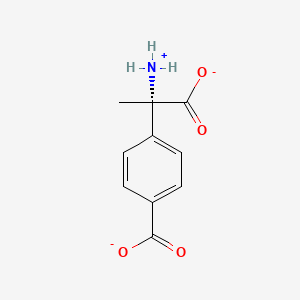
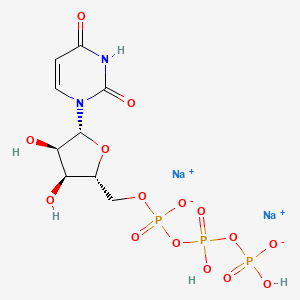
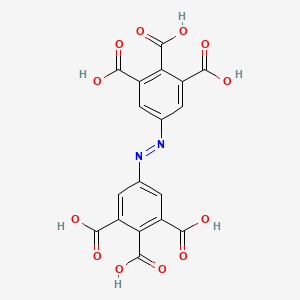
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
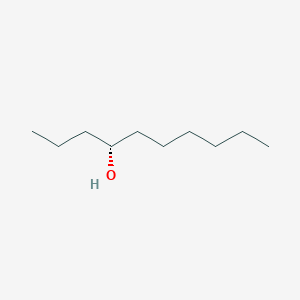
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
